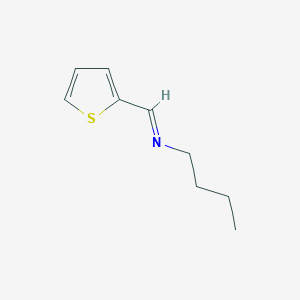
1-Butanamine, N-(2-thienylmethylene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butanamine, N-(2-thienylmethylene)- is an organic compound with the molecular formula C9H13NS. It is a derivative of butanamine where the nitrogen atom is bonded to a 2-thienylmethylene group. This compound is part of the broader class of amines, which are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanamine, N-(2-thienylmethylene)- typically involves the reaction of butanamine with 2-thiophenecarboxaldehyde. The reaction is carried out under mild conditions, often in the presence of a catalyst such as an acid or base to facilitate the formation of the imine bond between the amine and the aldehyde.
Industrial Production Methods
While specific industrial production methods for 1-Butanamine, N-(2-thienylmethylene)- are not well-documented, the general approach would involve large-scale synthesis using the same principles as laboratory synthesis. This would include the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
1-Butanamine, N-(2-thienylmethylene)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or other amines can be used in substitution reactions.
Major Products
Oxidation: The major products are typically oxides or hydroxyl derivatives.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used but generally result in the replacement of the thienylmethylene group.
Applications De Recherche Scientifique
1-Butanamine, N-(2-thienylmethylene)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding due to its amine group.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Butanamine, N-(2-thienylmethylene)- involves its interaction with molecular targets through its amine group. The nitrogen atom can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry. The thienylmethylene group can participate in π-π interactions with aromatic systems, enhancing its binding affinity to certain biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Butanamine: A simple primary amine without the thienylmethylene group.
2-Thiophenecarboxaldehyde: The aldehyde precursor used in the synthesis of 1-Butanamine, N-(2-thienylmethylene)-.
N-Methyl-1-butanamine: A similar compound where the nitrogen is bonded to a methyl group instead of a thienylmethylene group.
Uniqueness
1-Butanamine, N-(2-thienylmethylene)- is unique due to the presence of the thienylmethylene group, which imparts distinct chemical properties such as enhanced aromaticity and potential for π-π interactions. This makes it a valuable compound in the synthesis of complex organic molecules and in studies involving molecular interactions.
Propriétés
Numéro CAS |
54433-73-7 |
|---|---|
Formule moléculaire |
C9H13NS |
Poids moléculaire |
167.27 g/mol |
Nom IUPAC |
N-butyl-1-thiophen-2-ylmethanimine |
InChI |
InChI=1S/C9H13NS/c1-2-3-6-10-8-9-5-4-7-11-9/h4-5,7-8H,2-3,6H2,1H3 |
Clé InChI |
CAUZOVGNAVRJQF-UHFFFAOYSA-N |
SMILES canonique |
CCCCN=CC1=CC=CS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



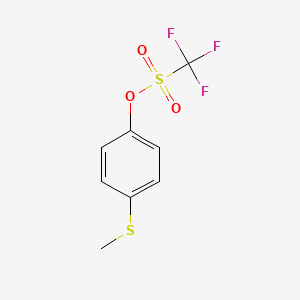
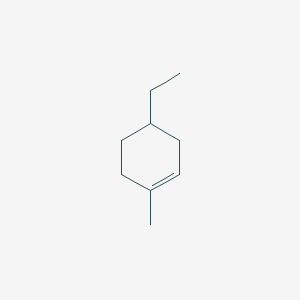
![4-{3-[Methyl(dipropoxy)silyl]propoxy}aniline](/img/structure/B14626587.png)
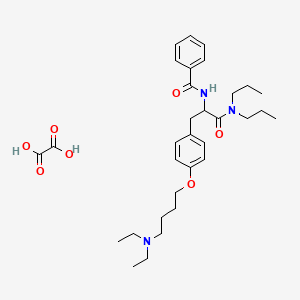


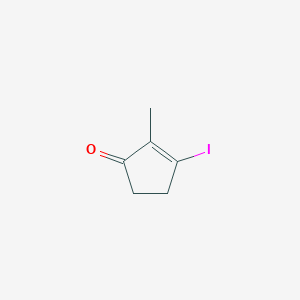
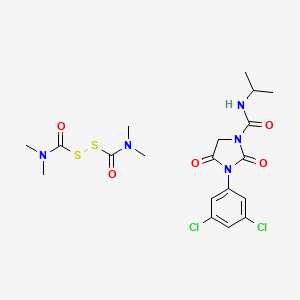
![3-[2-(Naphthalen-1-yl)ethenyl]-1-benzothiophene](/img/structure/B14626601.png)
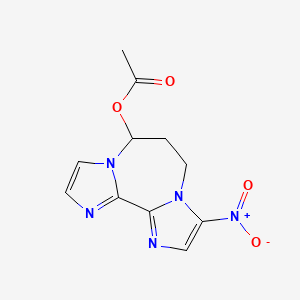
![Quinoline, 8-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14626627.png)
![1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-methylpentyl]-](/img/structure/B14626630.png)
![9H-Carbazol-3-amine, N-[(4-fluorophenyl)methylene]-](/img/structure/B14626641.png)
